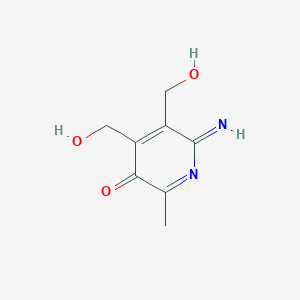
4,5-Bis(hydroxymethyl)-6-imino-2-methylpyridin-3(6H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-Bis(hydroxymethyl)-6-imino-2-methylpyridin-3(6H)-one is a compound with significant interest in various scientific fields It is characterized by its unique structure, which includes hydroxymethyl groups at positions 4 and 5, an imino group at position 6, and a methyl group at position 2 on a pyridin-3(6H)-one ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis(hydroxymethyl)-6-imino-2-methylpyridin-3(6H)-one typically involves multi-step organic reactions. One common method includes the reaction of 2-methyl-3-hydroxy-4,5-dihydroxymethylpyridine with suitable reagents to introduce the imino group at position 6. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors and automated systems to ensure consistent quality and scalability .
化学反应分析
Types of Reactions
4,5-Bis(hydroxymethyl)-6-imino-2-methylpyridin-3(6H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The imino group can be reduced to form an amine.
Substitution: The hydroxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
4,5-Bis(hydroxymethyl)-6-imino-2-methylpyridin-3(6H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and interaction with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4,5-Bis(hydroxymethyl)-6-imino-2-methylpyridin-3(6H)-one involves its interaction with specific molecular targets and pathways. The imino group can form hydrogen bonds with biological molecules, influencing their activity. The hydroxymethyl groups can participate in various biochemical reactions, potentially affecting enzyme function and cellular processes .
相似化合物的比较
Similar Compounds
Pyridoxine (Vitamin B6): Shares a similar pyridine ring structure with hydroxymethyl groups but lacks the imino group at position 6.
4,5-Bis(hydroxymethyl)imidazole: Contains hydroxymethyl groups but has an imidazole ring instead of a pyridine ring.
Uniqueness
4,5-Bis(hydroxymethyl)-6-imino-2-methylpyridin-3(6H)-one is unique due to the presence of both hydroxymethyl and imino groups on the same pyridine ring, which imparts distinct chemical and biological properties compared to similar compounds .
属性
CAS 编号 |
64157-12-6 |
|---|---|
分子式 |
C8H10N2O3 |
分子量 |
182.18 g/mol |
IUPAC 名称 |
4,5-bis(hydroxymethyl)-6-imino-2-methylpyridin-3-one |
InChI |
InChI=1S/C8H10N2O3/c1-4-7(13)5(2-11)6(3-12)8(9)10-4/h9,11-12H,2-3H2,1H3 |
InChI 键 |
AHSYDBOXXFAPLL-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=N)C(=C(C1=O)CO)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[2-(4-Nitrophenyl)hydrazinylidene]-2-{[(pyridin-2-yl)imino]methyl}cyclohexa-2,5-dien-1-one](/img/structure/B14495350.png)
![2-[(E)-Benzylideneamino]-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B14495353.png)
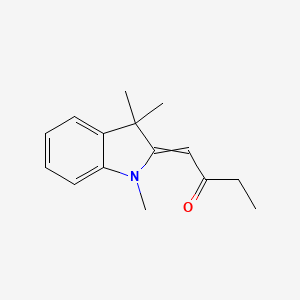
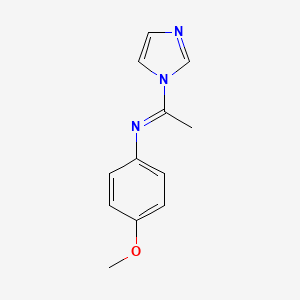
![Ethyl 3-{2-[bis(2-chloroethyl)amino]phenoxy}propanoate](/img/structure/B14495361.png)
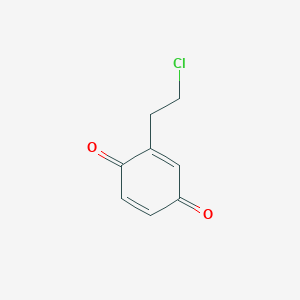
![2-[(9H-Fluoren-9-yl)sulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B14495369.png)
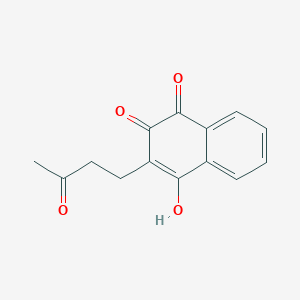
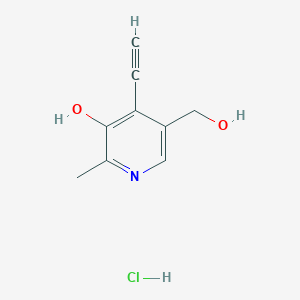
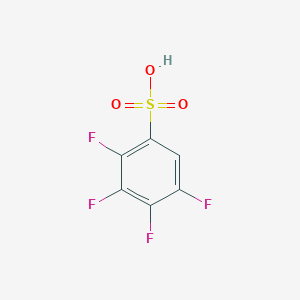
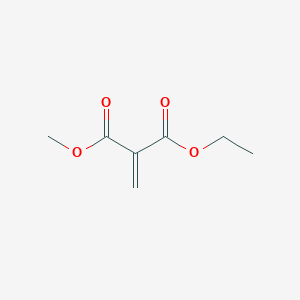
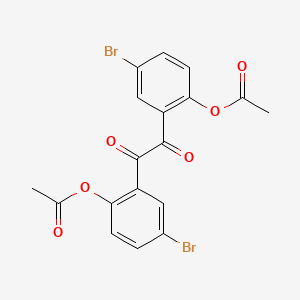
![3-Methyl-5-[(oxiran-2-yl)methoxy]-1,2-benzoxazole](/img/structure/B14495442.png)
![7-[4-(3-Hydroxyoctyl)-2,5-dioxo-1,3,4-thiadiazolidin-3-YL]heptanoic acid](/img/structure/B14495444.png)
